molecular formula C13H18O4 B12619559 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one CAS No. 918896-70-5

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one

Cat. No.: B12619559
CAS No.: 918896-70-5
M. Wt: 238.28 g/mol
InChI Key: FDTJSHFNUMGUHU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .

Preparation Methods

The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:

Biological Activity

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one, also known as Isoaspidinol B, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol, this compound is structurally characterized by a methoxy group and two hydroxyl groups on a phenolic ring, which are critical for its biological interactions.

  • CAS Number : 918896-70-5
  • Molecular Weight : 238.28 g/mol
  • Molecular Formula : C₁₃H₁₈O₄
  • LogP : 2.39760

Biological Activity Overview

Research indicates that Isoaspidinol B exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Isoaspidinol B has demonstrated significant antimicrobial properties against a range of pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida albicans0.83 μM
Micrococcus luteusNotable activity

These results suggest that Isoaspidinol B could serve as a potential lead compound in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer effects of Isoaspidinol B on various cancer cell lines. For instance, it showed promising results against breast cancer cell lines with significant inhibition rates observed at specific concentrations:

Concentration (µg/ml)Inhibition Rate (%) at 72 hours
2066
4068
60Not specified

The compound's ability to inhibit cancer cell proliferation indicates its potential as an anticancer agent .

The biological activity of Isoaspidinol B is attributed to its interaction with cellular targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are characterized by favorable binding energies and the formation of hydrogen bonds with key amino acid residues .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of Isoaspidinol B against clinical strains of bacteria and fungi, demonstrating its broad-spectrum antimicrobial activity.
  • Cytotoxicity Assessment : The cytotoxic effects were tested on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). Results indicated that while Isoaspidinol B was effective against cancer cells, it exhibited lower toxicity towards normal cells, highlighting its potential therapeutic index .

Properties

CAS No.

918896-70-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3

InChI Key

FDTJSHFNUMGUHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC

Origin of Product

United States

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